(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O/c21-16-5-4-13(10-17(16)22)25-19-14-9-12(23)3-6-18(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNFHBFFWSBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the dichlorophenyl and fluorine substituents is achieved through electrophilic aromatic substitution reactions. The final step involves the attachment of the pyrrolidinyl group through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity:
- The compound is being investigated for its potential as an anticancer agent. Initial studies suggest that it may inhibit the growth of various cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models .
-
Antimicrobial Properties:
- Due to its quinoline structure, the compound may exhibit antimicrobial activity against a range of pathogens. Research indicates that quinoline derivatives can act as effective antibacterial and antifungal agents. The incorporation of the dichlorophenyl group could enhance this activity by improving binding affinity to microbial targets.
- Mechanism of Action:
Biological Research
-
Target Identification:
- The compound is utilized in biological studies to identify and characterize interactions with proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways.
- Pharmacokinetics:
Industrial Applications
-
Chemical Synthesis:
- In industrial settings, the compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties enable the development of new materials and chemical processes in areas such as catalysis and chemical engineering.
- Material Science:
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-((3,4-Dichlorophenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((3,4-Dichlorophenyl)amino)-6-methylquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(4-((3,4-Dichlorophenyl)amino)-6-quinolin-3-yl)(pyrrolidin-1-yl)methanone: Lacks the fluorine substituent.
Uniqueness
The presence of the fluorine atom in (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s biological activity and make it a more attractive candidate for drug development compared to its analogs.
Biological Activity
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, commonly referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The unique structural components of this compound enhance its interaction with biological targets, making it a candidate for further research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Molecular Weight: 404.3 g/mol
- CAS Number: 1358267-20-5
- Functional Groups:
- Quinoline core
- Dichlorophenyl group
- Pyrrolidinyl moiety
The biological activity of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:
- Enzyme Inhibition: Binding to specific enzymes, thereby modulating their activity.
- Receptor Interaction: Influencing receptor-mediated pathways that regulate cellular functions.
- DNA Interaction: Potentially intercalating into DNA strands, affecting replication and transcription processes.
Antimicrobial Activity
Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances lipophilicity, which may improve cellular uptake and interaction with microbial targets. Studies have shown that related compounds demonstrate effectiveness against various pathogens including:
- Bacteria: Effective against both Gram-positive and Gram-negative strains.
- Fungi: Exhibits antifungal properties in vitro.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies have indicated:
- Cell Line Studies: In vitro testing on cancer cell lines has shown promising results in inhibiting proliferation.
- Mechanistic Insights: Potential pathways include the modulation of signaling cascades involved in tumor growth.
Case Studies and Research Findings
Q & A
Synthesis and Optimization
Basic Question: Q. What are the critical reaction conditions for synthesizing (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone with high purity?
- Methodological Answer:
Synthesis typically involves coupling a fluorinated quinoline intermediate with a dichlorophenylamine group, followed by reaction with pyrrolidine. Key parameters include:- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between the quinoline core and pyrrolidine .
- Temperature Control: Reactions often require heating (80–120°C) to activate intermediates while avoiding decomposition .
- Catalysts: Lewis acids like AlCl₃ may facilitate amide bond formation between the dichlorophenylamine and quinoline moieties .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the product with >95% purity .
Advanced Question: Q. How can researchers optimize multi-step synthesis routes to mitigate low yields in the final coupling step?
- Methodological Answer:
Low yields often arise from steric hindrance at the quinoline C3-position or competing side reactions. Strategies include:- Pre-activation of Intermediates: Convert the quinoline carboxylic acid to its acid chloride before coupling with pyrrolidine .
- Microwave-assisted Synthesis: Reduces reaction time and improves regioselectivity in heterocyclic systems .
- Protecting Groups: Temporarily shield reactive sites (e.g., the quinoline NH group) during earlier steps .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 8.5–9.0 ppm confirm the quinoline aromatic protons. Pyrrolidine protons appear as a multiplet at δ 2.5–3.5 ppm .
- ¹³C NMR: Carbonyl resonance (C=O) near δ 165–170 ppm and fluorine coupling in the ⁶-fluoroquinoline group .
Advanced Question: Q. How can researchers resolve ambiguities in stereochemical assignments for the pyrrolidine moiety?
- Methodological Answer:
- X-ray Crystallography: Provides definitive stereochemical data, though crystallization may require co-crystallization agents .
- NOESY NMR: Detects spatial proximity between pyrrolidine protons and adjacent substituents .
- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and validates experimental data .
Biological Activity and Mechanism
Basic Question: Q. What biological targets are hypothesized for this compound based on structural analogs?
- Methodological Answer:
The dichlorophenyl and fluorinated quinoline groups suggest potential kinase or protease inhibition.
Advanced Question: Q. How can researchers address contradictory cytotoxicity data across cell lines?
- Methodological Answer:
Discrepancies may arise from cell-specific uptake or off-target effects. Solutions include:- Metabolic Profiling: LC-MS/MS quantifies intracellular compound levels to correlate concentration with efficacy .
- CRISPR Screening: Identifies genetic dependencies affecting compound sensitivity .
- Proteomics: Maps binding partners using pull-down assays with biotinylated analogs .
Stability and Degradation
Basic Question: Q. What are the key stability concerns for this compound under physiological conditions?
- Methodological Answer:
Advanced Question: Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer:
- Isosteric Replacement: Substitute the pyrrolidine ring with a morpholine or piperazine group to reduce CYP450-mediated oxidation .
- Deuterium Labeling: Replace labile hydrogen atoms (e.g., NH groups) to slow metabolism .
Safety and Handling
Basic Question: Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer:
Data Contradiction and Reproducibility
Advanced Question: Q. How should researchers address inconsistencies in reported IC₅₀ values across studies?
- Methodological Answer:
- Standardized Assay Protocols: Adopt uniform cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls .
- Batch Analysis: Verify compound purity (HPLC) and solvent composition (DMSO concentration ≤0.1%) .
- Collaborative Validation: Share samples with independent labs for cross-study reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
